Product packaging for Enoxolone(Cat. No.:CAS No. 471-53-4)

Enoxolone

货号: B1671342
CAS 编号: 471-53-4
分子量: 470.7 g/mol
InChI 键: MPDGHEJMBKOTSU-FNCONFKVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Enoxolone, also known as glycyrrhetinic acid or glycyrrhetic acid, is a pentacyclic triterpenoid derivative of the beta-amyrin type obtained from the hydrolysis of glycyrrhizic acid, which is found in the liquorice plant . This compound is of significant interest in pharmacological and biological research due to its multi-faceted properties. Its primary research applications include investigations into anti-inflammatory mechanisms, exploration of antimicrobial and antiviral activities, and studies on metabolic and endocrine pathways . The anti-inflammatory action of this compound is linked to its inhibition of the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin reductase. This inhibition prevents the metabolism of prostaglandins PGE-2 and PGF-2α, leading to an increase in prostaglandin levels in tissues, which in turn can inhibit gastric secretion and stimulate mucous production . Furthermore, a key metabolite of this compound, 3-β-D-(Monoglucuronyl)-18-β-glycyrrhetinic acid, inhibits the enzyme 11-β-hydroxysteroid dehydrogenase. This inhibition disrupts the renal conversion of cortisol to cortisone, resulting in elevated cortisol levels that can exhibit mineralocorticoid effects such as sodium retention . Researchers also investigate its potential antifungal, antiprotozoal, and antibacterial properties . It is crucial to note that Health Canada has proposed that this compound may be harmful to health when used in certain inhaled or topically applied products and may affect child neurodevelopment, with those who are pregnant, breastfeeding, or children being most at risk . This product, this compound, is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O4 B1671342 Enoxolone CAS No. 471-53-4

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

471-53-4

分子式

C30H46O4

分子量

470.7 g/mol

IUPAC 名称

(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1

InChI 键

MPDGHEJMBKOTSU-FNCONFKVSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

手性 SMILES

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O

规范 SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

外观

Solid powder

熔点

296 °C

其他CAS编号

471-53-4
1449-05-4

物理描述

Solid

Pictograms

Irritant

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

12, Po
Acid, Glycyrrhetic
Acid, Glycyrrhetinic
Acid, Rhetinic
Acid, Uralenic
Arthrodont
Enoxolone
Glyciram
Glycyram
Glycyrrhetic Acid
Glycyrrhetinic Acid
Jintan
Po 12
Rhetinic Acid
Uralenic Acid

产品来源

United States

准备方法

合成路线和反应条件: 18α-甘草次酸可以通过一系列化学反应从18β-甘草次酸合成。 该过程包括用甲醇盐酸溶液处理18β-甘草次酸,得到18α-和18β-甘草次酸甲酯的混合物。 然后将混合物进行苯甲酰化,然后用硅胶柱色谱分离。 最后一步是碱性水解3-苯甲酰-18α-甘草次酸甲酯,得到18α-甘草次酸 .

工业生产方法: 18α-甘草次酸的工业生产通常包括从甘草根中进行大规模提取,然后进行纯化过程以分离该化合物。 提取过程通常包括使用溶剂和色谱技术以确保高纯度和高产率 .

化学反应分析

反应类型: 18α-甘草次酸会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰该化合物以增强其药理特性至关重要。

常见试剂和条件:

    氧化: 在受控条件下使用高锰酸钾和三氧化铬等常见氧化剂来氧化18α-甘草次酸。

    还原: 使用硼氢化钠和氢化铝锂等还原剂来还原该化合物。

    取代: 取代反应通常在碱性或酸性条件下使用烷基卤化物和酰氯等试剂。

形成的主要产物: 从这些反应中形成的主要产物包括18α-甘草次酸的各种衍生物,例如3-酮-18α-甘草次酸和18α-甘草次酸甲酯 .

科学研究应用

Pharmacological Properties

Enoxolone exhibits multiple biological effects, including anti-inflammatory, hepatoprotective, anticancer, and antimicrobial activities. These properties make it a candidate for therapeutic interventions in several conditions.

Gastrointestinal Applications

This compound has been studied for its role in treating Clostridioides difficile infections (CDI). Research indicates that it inhibits the biosynthesis of toxins TcdA and TcdB by disrupting purine metabolism and phosphate uptake in C. difficile. In animal models, this compound demonstrated superior efficacy when combined with vancomycin compared to vancomycin alone, suggesting its potential as an adjunctive treatment for CDI .

Study Model Dosage Findings
Inhibition of C. difficile virulenceMice infected with C. difficile50 mg/kg this compound + 20 mg/kg vancomycinReduced fecal toxin titers; improved outcomes compared to vancomycin alone

Dermatological Applications

In dermatology, this compound is noted for its effectiveness in reducing erythema and pain following laser treatments. A study showed that a dermo-cosmetic formulation containing 2% this compound significantly decreased recovery time after laser procedures, highlighting its potential in post-procedural care .

Study Treatment Concentration Outcome
Efficacy of this compound in laser recoveryLaser treatment2% this compound creamReduced erythema and pain post-treatment

Anti-Cancer Properties

This compound has demonstrated anticancer effects across various cancer cell lines. It inhibits cell proliferation and induces apoptosis in colorectal, breast, and prostate cancer cells by modulating key signaling pathways such as ERK1/2 and NF-κB.

Cancer Type Cell Line Concentration Mechanism of Action
Colorectal cancerLoVo, SW48012.5-100 µMInhibition of p-PI3K and p-AKT
Breast cancerMCF-725-200 µMActivation of caspase pathways
Prostate cancerLNCaP0-10 µg/mLDownregulation of androgen target genes

Case Studies

Several case studies have highlighted the clinical utility of this compound:

  • Chronic Periodontitis Treatment: A controlled study involving adults with chronic periodontitis showed that toothpaste containing this compound improved periodontal health markers when used alongside standard treatments .
  • Osteoarthritis Management: In vitro studies demonstrated that this compound could significantly enhance cell viability in chondrocytes treated with inflammatory cytokines, indicating its potential role in managing osteoarthritis symptoms .

作用机制

18α-甘草次酸通过多个分子靶点和途径发挥其作用。 它抑制核因子κB (NF-kB) 的活性并激活蛋白酶体,从而抑制炎症反应并促进凋亡 . 该化合物还调节参与炎症和细胞存活的各种酶和蛋白质的表达 .

类似化合物:

    18β-甘草次酸: 甘草酸的另一种代谢产物,具有类似的药理特性,但立体化学不同。

    甘草酸: 18α-和18β-甘草次酸衍生出的母体化合物。

独特性: 18α-甘草次酸由于其特定的立体化学而具有独特性,这影响了它的生物活性及其药代动力学。 与18β-甘草次酸相比,18α-甘草次酸对细胞过程和分子靶点表现出不同的影响 .

相似化合物的比较

Structural Analogs and Derivatives

Compound Structural Modification Enhanced Activity/Toxicity Profile Reference
Enoxolone Derivatives Reduction at C-11, oxidation at C-3 Increased anti-staphylococcal activity vs. parent compound
This compound + Emodin Esters Conjugation with emodin esters Reduced zebrafish embryo toxicity; improved cardiac cell viability
Glycyrrhizin Glucuronic acid disaccharide moiety No inhibition of C. difficile toxins; metabolic precursor to this compound

Key Insight: Glycyrrhizin lacks direct anti-toxin activity due to its bulky sugar moiety, whereas this compound’s aglycone structure enables target binding . Derivatives with modified functional groups (e.g., C-11 reduction) enhance antimicrobial potency .

Functional Comparators (Phytochemicals/Pharmaceuticals)

Compound Source Mechanism/Target EC₅₀/MIC (vs. This compound) Toxicity Notes
Parthenolide Feverfew Inhibits NF-κB; reduces C. difficile toxins Comparable EC₅₀ (~16 µM) High cytotoxicity at >32 µM
Kahweol Coffee Antioxidant; partial toxin inhibition Higher EC₅₀ (~20 µM) Limited data
Tannic Acid Plants Protein denaturation; toxin suppression Lower EC₅₀ (~14 µM) Gastrointestinal irritation
Isoliquiritigenin Licorice Mood-enhancing; avoids mineralocorticoid effects N/A Safer profile vs. This compound

Data Sources :

  • This compound vs. Parthenolide: Both inhibit C. difficile toxins at similar EC₅₀ (~16 µM), but parthenolide exhibits higher cytotoxicity at elevated doses .
  • This compound vs. Isoliquiritigenin: Unlike this compound, isoliquiritigenin avoids inhibition of 11-β-hydroxysteroid dehydrogenase, mitigating hypertension risks .

Antimicrobial Activity Against Pathogens

Pathogen This compound MIC/MBC Comparator Compound (MIC/MBC) Reference
C. difficile (TcdA/B) EC₅₀: 7.77–20.23 µM Vancomycin (0.5 µM)
F. columnare MIC: 8 µg/mL FeCl₃ supplementation reverses efficacy
A. actinomycetemcomitans MIC: 8 µg/mL; MBC: 16 µg/mL Chlorhexidine (MIC: 2 µg/mL)

Key Findings :

  • This compound’s MIC for F. columnare (8 µg/mL) is comparable to standard antibiotics but requires Fe³⁺ chelation for optimal activity .
  • Against oral pathogens like A. actinomycetemcomitans, this compound’s MBC (16 µg/mL) is higher than chlorhexidine, suggesting adjunctive use .

Metabolic and Toxicity Profiles

Compound Primary Targets Metabolic Disruption Toxicity Concerns
This compound Ade, AtpA Purine salvage, ATP depletion Hypertension, hypokalemia
Thioxolone TonB-dependent receptors Iron ion uptake inhibition Moderate cytotoxicity
Carbthis compound 11-β-HSD2 Cortisol metabolism alteration Similar to this compound

Mechanistic Contrast :

  • This compound disrupts adenine deaminase (Ade), depleting hypoxanthine and ATP .
  • Thioxolone competitively binds iron transporters, impairing bacterial virulence .

常见问题

Q. What in vivo models validate this compound’s hepatoprotective effects?

  • In rats, 50 mg/kg this compound mitigates thioacetamide-induced liver damage by reducing serum ALT/AST and inhibiting pro-inflammatory cytokines (IL-1β, IL-6) . Dose-dependent efficacy underscores the importance of pharmacokinetic profiling for therapeutic translation.

Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., RNA-seq + RT-qPCR, HPLC + LC-MS/MS).
  • Multi-Target Analysis : Combine chemical genomics, transcriptomics, and metabolomics to map this compound’s polypharmacology.
  • Model Systems : Use ribotype-specific C. difficile strains (e.g., RT027, RT078) to account for variability in toxin EC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enoxolone
Reactant of Route 2
Enoxolone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。